molecular formula C16H9B B1604602 2-Bromofluoranthene CAS No. 26885-42-7

2-Bromofluoranthene

Cat. No.: B1604602
CAS No.: 26885-42-7
M. Wt: 281.15 g/mol
InChI Key: LBZPDCGYGFZRGA-UHFFFAOYSA-N
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Description

2-Bromofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H9Br It is a derivative of fluoranthene, where a bromine atom is substituted at the second position of the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromofluoranthene can be synthesized through the bromination of fluoranthene. One common method involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination selectively occurs at the second position due to the electronic effects of the fluoranthene ring system .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromofluoranthene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form fluoranthene derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of fluoranthene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Various fluoranthene derivatives depending on the substituent introduced.

    Oxidation: Fluoranthene-2-carboxylic acid, fluoranthene-2-ol.

    Reduction: Fluoranthene.

Scientific Research Applications

2-Bromofluoranthene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromofluoranthene involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: The compound can activate or inhibit pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

    3-Bromofluoranthene: Another brominated derivative of fluoranthene with bromine at the third position.

    2-Chlorofluoranthene: A chlorinated analogue with chlorine at the second position.

    2-Fluorofluoranthene: A fluorinated analogue with fluorine at the second position.

Uniqueness of 2-Bromofluoranthene: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of the bromine atom at the second position makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies .

Properties

IUPAC Name

2-bromofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPDCGYGFZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181391
Record name Fluoranthere, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26885-42-7
Record name Fluoranthere, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026885427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthere, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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